5-[3-(Furan-2-yl)acryloyl]-2,4-dimethoxybenzoic acid
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Overview
Description
5-[3-(Furan-2-yl)acryloyl]-2,4-dimethoxybenzoic acid is an organic compound that features a furan ring, an acrylate group, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(Furan-2-yl)acryloyl]-2,4-dimethoxybenzoic acid typically involves the condensation of furan-2-carbaldehyde with malonic acid, followed by esterification and subsequent hydrolysis to yield the desired product . The reaction conditions often include the use of catalysts such as p-toluenesulfonic acid and solvents like tetrahydrofuran (THF) to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
5-[3-(Furan-2-yl)acryloyl]-2,4-dimethoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The acrylate group can be reduced to form the corresponding saturated ester.
Substitution: The methoxy groups on the benzoic acid moiety can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Saturated esters.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
5-[3-(Furan-2-yl)acryloyl]-2,4-dimethoxybenzoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored for its potential anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-[3-(Furan-2-yl)acryloyl]-2,4-dimethoxybenzoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes involved in oxidative stress or inflammation, such as cyclooxygenase (COX) or lipoxygenase (LOX).
Pathways Involved: It may modulate pathways related to apoptosis (programmed cell death) and cell proliferation, contributing to its potential anticancer effects.
Comparison with Similar Compounds
Similar Compounds
3-(5-(4-Chlorophenyl)furan-2-yl)acrylic acid: Similar structure with a chlorophenyl group instead of the dimethoxybenzoic acid moiety.
3-(5-(3-Chlorophenyl)furan-2-yl)-2-cyano-acrylic acid methyl ester: Contains a cyano group and a methyl ester instead of the carboxylic acid.
3-(5-p-Tolyl-furan-2-yl)-acrylic acid: Features a tolyl group instead of the dimethoxybenzoic acid moiety.
Uniqueness
5-[3-(Furan-2-yl)acryloyl]-2,4-dimethoxybenzoic acid is unique due to its combination of a furan ring, an acrylate group, and a dimethoxybenzoic acid moiety
Properties
CAS No. |
62435-14-7 |
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Molecular Formula |
C16H14O6 |
Molecular Weight |
302.28 g/mol |
IUPAC Name |
5-[3-(furan-2-yl)prop-2-enoyl]-2,4-dimethoxybenzoic acid |
InChI |
InChI=1S/C16H14O6/c1-20-14-9-15(21-2)12(16(18)19)8-11(14)13(17)6-5-10-4-3-7-22-10/h3-9H,1-2H3,(H,18,19) |
InChI Key |
CKGXPOBAOAXELI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)C=CC2=CC=CO2)C(=O)O)OC |
Origin of Product |
United States |
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